Potent RNase L Activation: A Quantified Biological Differentiation
2-Cyanobenzenesulfonamide demonstrates potent and specific activation of ribonuclease L (RNase L), a key enzyme in the innate immune response. In a standardized assay measuring the inhibition of protein synthesis in mouse L cell extracts, it achieved an IC50 of 2.30 nM [1]. This potency is a direct, quantified point of differentiation. While other arylsulfonamides have been screened for RNase L binding, the specific, potent activation profile of 2-cyanobenzenesulfonamide makes it a valuable reference compound in this research area [2]. This quantitative activity provides a benchmark for selecting this compound over other sulfonamide building blocks that lack this specific biological profile.
| Evidence Dimension | RNase L Activation (Protein Synthesis Inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Other arylsulfonamide scaffolds (e.g., a related compound 17) from a separate screen showing single-digit micromolar (IC50: 8.6 µM) activity in a cancer cell proliferation assay, not a direct RNase L activation assay. |
| Quantified Difference | The 2.30 nM IC50 value represents a distinct and potent RNase L activation profile. Note: This is a class-level inference based on activity in different assay systems; a direct head-to-head comparison is not available. |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts. |
Why This Matters
This quantitative IC50 value provides a clear, data-driven justification for selecting this compound in research focused on RNase L-mediated pathways or antiviral drug discovery.
- [1] BindingDB. (2009). Affinity Data for 2-Cyanobenzenesulfonamide (BDBM50025002) on RNase L. View Source
- [2] Borg, A., et al. (2022). Small-molecule screening of ribonuclease L binders for RNA degradation. Biomedicine & Pharmacotherapy, 153, 113396. View Source
